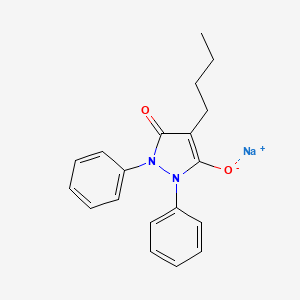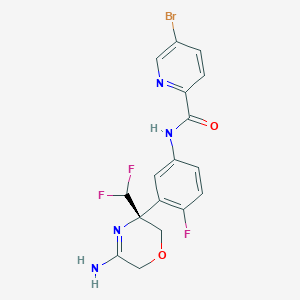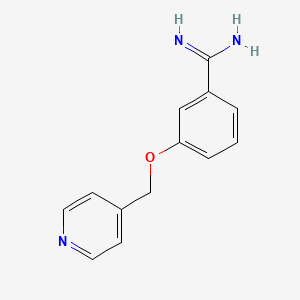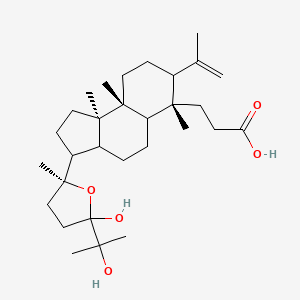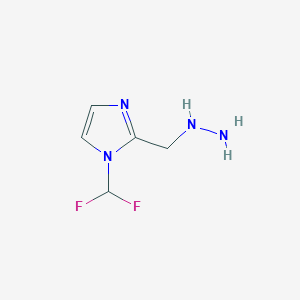
1-(difluoromethyl)-2-(hydrazinomethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole is a compound that features both difluoromethyl and hydrazinylmethyl groups attached to an imidazole ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole can be achieved through several synthetic routesFor example, a one-pot synthesis of difluoromethyl ketones can be achieved by a difluorination/fragmentation process . Another method involves the use of fluoroform (CHF3) for difluoromethylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high efficiency and yield. Continuous flow difluoromethylation protocols have been developed for the synthesis of various difluoromethylated compounds, which can be adapted for the production of 1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazinylmethyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl-imidazole oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can act as a hydrogen-bond donor, while the hydrazinylmethyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-2-(methyl)-1H-imidazole: Similar structure but with a methyl group instead of a hydrazinylmethyl group.
Uniqueness
1-(Difluoromethyl)-2-(hydrazinylmethyl)-1H-imidazole is unique due to the combination of difluoromethyl and hydrazinylmethyl groups, which impart distinct steric and electronic properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .
Propiedades
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c6-5(7)11-2-1-9-4(11)3-10-8/h1-2,5,10H,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSVRLMAKZBQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CNN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
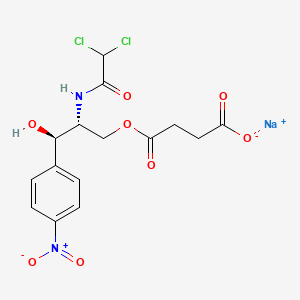
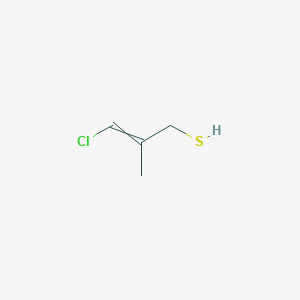

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
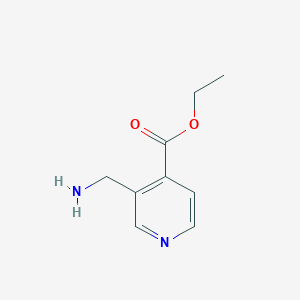

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
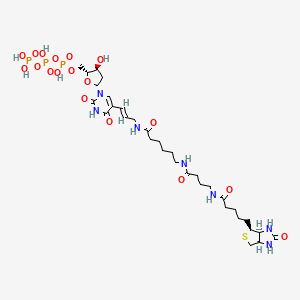
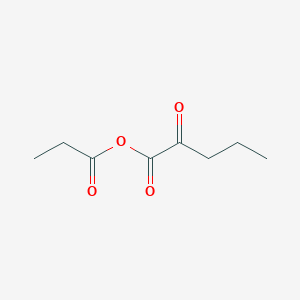
![1-[2,4-Dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12432393.png)
